Nickel(3+) carbonate hydroxide (1/1/1)

Description

Contextualization within Advanced Inorganic Nickel Chemistry and Materials Science

Research into advanced nickel materials often explores non-stoichiometric compounds and various oxidation states due to their potential in catalysis and energy storage. tib-chemicals.com The investigation of higher oxidation states like Ni(III) and Ni(IV) is an active field, particularly in the context of organometallic chemistry and as transient species in reactions. However, the focus remains on oxides, hydroxides, and complex coordination compounds rather than a simple carbonate hydroxide (B78521) of Ni(III).

Academic Significance and Research Gaps Pertaining to Nickel(3+) Carbonate Hydroxide (1/1/1)

The primary research gap is the very existence and stability of "Nickel(3+) carbonate hydroxide (1/1/1)" as a compound. The lack of published data on its synthesis or characterization indicates that either the compound is highly unstable, exists only under very specific and yet-to-be-reported conditions, or cannot be readily formed. The theoretical possibility of its existence presents a potential area for exploratory synthesis, but currently, it remains an unverified substance in the scientific literature.

Scope and Objectives of Contemporary Research on the Compound

There is no identifiable contemporary research specifically targeting a compound named "Nickel(3+) carbonate hydroxide (1/1/1)". The objectives of related research in advanced nickel materials focus on:

Stabilizing higher nickel oxidation states in various ligand environments.

Developing new electrode materials, often with mixed-valence states, for enhanced electrochemical performance. researchgate.net

Understanding the mechanisms of nickel-based catalysis where different oxidation states may play a role.

Properties

CAS No. |

142164-39-4 |

|---|---|

Molecular Formula |

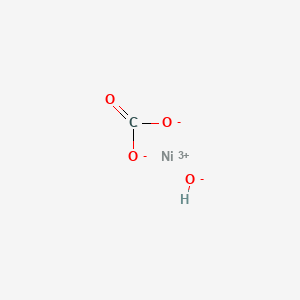

CHNiO4 |

Molecular Weight |

135.71 g/mol |

IUPAC Name |

nickel(3+);carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.Ni.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |

InChI Key |

BELXICTXJZEPKL-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[Ni+3] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Microstructural Control of Nickel 3+ Carbonate Hydroxide 1/1/1

Controlled Precipitation and Co-precipitation Techniques

Controlled precipitation is a cornerstone for the synthesis of nickel carbonate hydroxide (B78521), allowing for the manipulation of particle size, crystallinity, and phase purity. This technique relies on the careful management of supersaturation, nucleation, and growth processes within a solution.

Influence of pH and Solution Chemistry on Compound Formation

The pH of the reaction medium is a critical parameter that dictates the speciation of nickel, carbonate, and hydroxide ions in solution, thereby directly influencing the composition and structure of the precipitate. The formation of nickel carbonate hydroxide is highly sensitive to pH, with different phases and morphologies being favored at different pH values. mdpi.comiosrjournals.org

In the synthesis of nickel-containing hydroxides, the pH level plays a crucial role in determining the final product. For instance, in the precipitation of β-Ni(OH)2, the process is initiated at a pH of approximately 5.5 to 6. core.ac.uk Studies have shown that by adjusting the final pH of the solution, for example to values of 7, 9, and 12, the resulting nickel hydroxide product exhibits different degrees of structural disorder. core.ac.uk The precipitation of nickel ions from solution is significantly affected by pH; for example, nickel ions can start to precipitate at a pH as low as 2, with precipitation escalating as the pH increases. ias.ac.in

The choice of the precipitating agent, which directly impacts the solution's pH, is also a key factor. Agents like sodium hydroxide (NaOH) and ammonium (B1175870) hydroxide are commonly used to increase the pH and induce precipitation. mdpi.comcore.ac.uk The concentration of these agents and the rate of their addition can be fine-tuned to control the level of supersaturation and, consequently, the nucleation and growth kinetics of the nickel carbonate hydroxide crystals.

The interplay between pH and the concentration of carbonate species is also pivotal. A solubility diagram for the Ni-OH-CO3 system reveals that at lower pH, nickel carbonate is the dominant solid phase, while at a pH of approximately 9.8 and above, nickel hydroxide becomes the more prevalent form. researchgate.net This demonstrates that precise pH control is essential for targeting the desired carbonate-to-hydroxide ratio in the final product.

The following table, derived from studies on nickel hydroxide precipitation, illustrates the effect of pH on the resulting material characteristics. While not specific to Ni(3+) carbonate hydroxide, it provides a clear indication of the influential role of pH.

| Final pH | Precipitating Agent | Resulting Material Characteristics | Reference |

| 7, 9, 12 | Sodium Hydroxide | Varied structural disorder in nickel hydroxide | core.ac.uk |

| 8, 9, 10, 11 | Sodium Hydroxide | Strong dependence of crystallite size and crystallinity of β-Ni(OH)2 | iosrjournals.org |

| 9.8 | Carbonate solution | Predominance of nickel hydroxide phase over nickel carbonate | researchgate.net |

Role of Precursor Anions and Cations in Crystallization Pathways

The choice of precursor salts provides another lever for controlling the crystallization process of nickel carbonate hydroxide. The anions and cations present in the reaction solution can influence the morphology, phase, and even the composition of the final product through various mechanisms, including complexation, intercalation, and modification of the crystal growth habit.

The nature of the carbonate source is also critical. Urea (B33335) is a commonly used precursor that slowly hydrolyzes at elevated temperatures to homogeneously generate carbonate and hydroxide ions. rsc.orgscispace.com This slow and controlled release of precipitating agents helps to avoid high levels of supersaturation, favoring the formation of well-defined crystalline structures. scispace.com The hydrolysis of urea proceeds through the formation of ammonia (B1221849) and carbon dioxide, which then establish a complex equilibrium in the aqueous solution, providing the necessary CO₃²⁻ and OH⁻ ions for precipitation. rsc.org

The presence of other cations in the solution can lead to the formation of bimetallic or layered double hydroxide (LDH) structures. For example, in the synthesis of NiCo-carbonate hydroxides, the ratio of Ni²⁺ to Co²⁺ precursors is a key factor in determining the final morphology, which can range from nanorods to microcubes and urchin-like structures. rsc.org The introduction of a trivalent cation is a known strategy to create layered double hydroxides, which could be a potential route to stabilize Ni(3+) within a carbonate hydroxide framework. royalsocietypublishing.org

Hydrothermal and Solvothermal Synthetic Routes for Tailored Morphologies

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with controlled morphologies and microstructures. These methods involve carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures, using water as the solvent in the hydrothermal method and an organic solvent in the solvothermal method.

These techniques have been successfully employed to produce hierarchical nanostructures of nickel carbonate hydroxide. nih.gov For instance, a one-pot hydrothermal method has been used to synthesize hierarchical mesoporous structures of nickel carbonate hydroxide hydrate (B1144303) (Ni₂(CO₃)(OH)₂·4H₂O). nih.gov Similarly, solvothermal methods have been utilized to create NiCo-layered double hydroxide carbonate nanostructures. rsc.org

Control over Reaction Parameters (Temperature, Pressure, Time) and their Effect on Microstructure

The reaction parameters in hydrothermal and solvothermal synthesis, such as temperature, pressure, and reaction time, have a profound effect on the resulting microstructure of the nickel carbonate hydroxide.

Temperature is a critical factor that influences the kinetics of the reaction, the solubility of the precursors, and the hydrolysis rate of reagents like urea. In the solvothermal synthesis of NiCo-carbonate hydroxide, varying the temperature between 120°C and 200°C resulted in a morphological evolution from bundles of nanowires at lower temperatures to distinct nanorods at moderate temperatures (160-180°C), and finally to microplates at 200°C. rsc.org This demonstrates that temperature can be used to tune the dimensionality of the nanostructures.

Pressure in a closed autoclave system is dependent on the temperature and the solvent used. It affects the solubility of reactants and can influence the crystallization process, although it is often a dependent variable of temperature.

Reaction time also plays a significant role in the evolution of the morphology. In the same NiCo-carbonate hydroxide system, extending the synthesis duration from 12 to 48 hours at 180°C led to a change from uniform nanorods to a mixture of nanorods and microplates. rsc.org This indicates that the morphology develops over time, and by quenching the reaction at different stages, different structures can be isolated.

A summary of the effect of these parameters on NiCo-carbonate hydroxide morphology is presented in the table below:

| Temperature (°C) | Reaction Time (h) | Resulting Morphology | Reference |

| 120-140 | 12 | Bundle of nanowires | rsc.org |

| 160-180 | 12 | Distinct nanorods | rsc.org |

| 200 | 12 | Microplates | rsc.org |

| 180 | 48 | Nanorods and microplates | rsc.org |

Seed-Mediated and Template-Directed Growth Mechanisms

To achieve more complex and hierarchical architectures, seed-mediated and template-directed growth strategies can be employed.

Seed-mediated growth involves the introduction of pre-formed nanocrystals (seeds) into a growth solution. These seeds then act as nucleation sites for the further deposition of material, allowing for the growth of larger or more complex structures with controlled size and morphology. In the context of nickel carbonate precipitation in a fluidized-bed reactor, seeded precipitation is utilized to form dense pellets rather than voluminous sludge, highlighting the principle of heterogeneous nucleation on existing surfaces. researchgate.net

Template-directed growth utilizes a pre-existing structure (a template) to guide the formation of the desired material. The template can be a "hard" template, such as silica (B1680970) spheres or carbon nanotubes, or a "soft" template, like surfactant micelles or polymers. For instance, zeolitic imidazolate framework-8 (ZIF-8) has been used as a host for the growth of Ni₂(CO₃)(OH)₂ in a solvothermal method. rsc.org In this composite material, the porous structure of ZIF-8 directs the formation of the nickel carbonate hydroxide. rsc.org Surfactants like cetyltrimethylammonium bromide (CTAB) have also been shown to play a crucial role in controlling the growth of nanostructures, leading to the formation of bundles of nanowires or distinct nanorods. rsc.org

Advanced Chemical Ageing and Crystallization Processes

Chemical ageing is a post-synthesis treatment that can significantly alter the properties of the precipitated material. This process typically involves holding the precipitate in its mother liquor or another solution for a period of time, often at elevated temperatures. core.ac.uk Ageing can lead to several transformations, including crystal growth (Ostwald ripening), phase transitions, and an increase in crystallinity. uran.uaresearchgate.net

Studies on nickel hydroxide have shown that ageing leads to a transformation of disordered nickel hydroxide species into a more crystalline form. nih.gov This increase in crystallinity is time-dependent, with longer ageing times resulting in a more ordered structure. nih.gov For instance, ageing a slurry of precipitated nickel carbonate hydroxide in dilute ammonia at 373 K (100°C) for at least 10 hours is a step used to refine the product.

Green Chemistry Principles and Sustainable Synthesis Approaches

The growing emphasis on environmental stewardship and sustainable development has propelled the adoption of green chemistry principles in the synthesis of advanced materials. These principles encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes to minimize waste and environmental impact. cuestionesdefisioterapia.com In the context of Nickel(3+) carbonate hydroxide (1/1/1) and related nickel compounds, researchers are increasingly exploring eco-friendly synthetic routes that are both economically viable and environmentally benign. nih.gov These methods stand in contrast to conventional chemical and physical routes that can have adverse environmental effects and may not be economically sustainable. nih.gov

A prominent sustainable approach for synthesizing nickel carbonate hydroxide is the hydrothermal method . researchgate.netrsc.org This technique is considered facile, eco-friendly, and effective for producing hierarchical and mesoporous structures. researchgate.netrsc.org It typically involves a one-pot reaction in an aqueous solution, avoiding the need for hazardous organic solvents. rsc.org Urea is a commonly used reagent in this process, serving as a source for carbonate and hydroxide ions through its hydrolysis at elevated temperatures. electrochemsci.orgmdpi.com This in-situ generation of reactants via homogeneous precipitation helps in controlling particle size and morphology. mdpi.com Hydrothermal synthesis can be conducted at relatively low temperatures, contributing to energy efficiency. dergipark.org.tr Researchers have successfully synthesized nickel carbonate hydroxide nanostructures using precursors like nickel nitrate (B79036) hexahydrate and ammonium bicarbonate in water, followed by a hydrothermal treatment. rsc.org Variations of this method, such as solvothermal synthesis, utilize other environmentally friendly solvents like ethylene (B1197577) glycol. rsc.orgnih.gov

Another significant green synthesis strategy involves the use of biogenic materials , particularly plant extracts. This method leverages the phytochemicals present in plants—such as phenolics, flavonoids, and acids—which act as natural reducing and stabilizing agents. nih.govnih.gov This approach eliminates the need for synthetic and often toxic chemical agents. researchgate.netmdpi.com For instance, aqueous extracts from chia seeds have been successfully used to mediate the synthesis of nickel-containing nanocomposites in an easy, cheap, and environmentally safe manner. nih.gov Similarly, extracts from Berberis balochistanica stem, Carica papaya leaves, and Gymnema sylvestre leaves have been employed to create nickel oxide nanoparticles, highlighting the versatility of this renewable resource-based approach. nih.govcolab.wsmdpi.com

These green methodologies not only offer a sustainable pathway for the production of nickel carbonate hydroxide and its related compounds but also provide excellent control over the material's microstructural properties, which are crucial for its applications. The resulting materials often exhibit unique morphologies, such as fluffy microspheres, nanowire arrays, or hierarchical structures, which are beneficial for their electrochemical performance. researchgate.netelectrochemsci.org

The following table summarizes various green and sustainable methods reported for the synthesis of nickel-based carbonate hydroxides and related compounds.

| Synthesis Method | Precursors/Reagents | Key Reaction Conditions | Resulting Morphology/Product |

| Hydrothermal Synthesis | Nickel nitrate, Urea | Temperature: 180°C; Time: 5h; Solvent: Water | Fluffy microspheres assembled with ultrafine spicules. electrochemsci.org |

| Hydrothermal Synthesis | Nickel nitrate hydrate, Ammonium bicarbonate, Citric acid | Temperature: 120°C; Time: Overnight; Solvent: Deionized water | Hierarchical mesoporous structure. rsc.org |

| Solvothermal Synthesis | Nickel nitrate hexahydrate, Cobalt nitrate hexahydrate, Urea, Ethylene glycol | Temperature: 180°C; Solvent: Ethylene glycol/Water | Nanorods. rsc.org |

| Green Synthesis | Nickel chloride, Manganese chloride, Chia-seed extract, KOH | Room temperature; Solvent: Water | Agglomerated cactus-type nanoparticles. nih.gov |

| Green Synthesis | Nickel nitrate, Berberis balochistanica stem extract | N/A | Rhombohedral agglomerated nanoparticles. nih.gov |

| Homogeneous Precipitation | Nickel nitrate, Urea | Drying at 105°C, Calcination at 450°C | Homogeneous spherical particles. mdpi.com |

Advanced Structural Elucidation and Defect Chemistry of Nickel 3+ Carbonate Hydroxide 1/1/1

High-Resolution X-ray Diffraction (HRXRD) for Crystalline Phase Identification and Lattice Parameters

High-Resolution X-ray Diffraction (HRXRD) is a primary technique for identifying the crystalline phases and determining the lattice parameters of Nickel(3+) carbonate hydroxide (B78521). The compound typically exhibits a layered structure, often related to the brucite (Mg(OH)₂) or hydrotalcite-like structures. researchgate.net The diffraction pattern reveals the fundamental stacking of the layers and the arrangement of atoms within the unit cell.

The positions of the diffraction peaks are used to calculate the lattice parameters (a, b, c, α, β, γ) which define the size and shape of the unit cell. For layered hydroxides, the 'c' parameter is particularly important as it represents the interlayer spacing, which is influenced by the nature of the intercalated carbonate and hydroxide ions. researchgate.net In many synthesized nickel hydroxides and carbonate hydroxides, the diffraction peaks are notably broad, which is indicative of a nanocrystalline or "badly crystalline" nature. rsc.orgrsc.org This broadening arises from small crystallite sizes and the presence of extensive structural disorder. rsc.org

Table 1: Illustrative Lattice Parameters for Related Nickel Compounds Note: Data for the specific Ni(3+) carbonate hydroxide (1/1/1) is not readily available; these values from related, well-characterized compounds illustrate typical parameters for layered nickel hydroxides.

| Compound | Crystal System | Space Group | a (Å) | c (Å) | Source |

|---|---|---|---|---|---|

| β-Ni(OH)₂ | Trigonal | P-3m1 | 3.126 | 4.595 | |

| α-Ni(OH)₂ | Trigonal | P-3m1 | 3.07 | 7.8 | osti.gov |

| NiCO₃ (synthetic) | Rhombohedral | R-3c | 4.610 | 14.725 | rruff.info |

Rietveld Refinement for Quantitative Phase Analysis and Structural Details

Rietveld refinement is a powerful computational method applied to powder diffraction data to refine the crystal structure and obtain quantitative phase information. youtube.com Starting with a known or proposed structural model, the algorithm calculates a theoretical diffraction pattern and iteratively adjusts structural parameters—such as lattice parameters, atomic positions, and site occupancies—to achieve the best possible fit to the experimental data. rsc.org

For Nickel(3+) carbonate hydroxide, Rietveld refinement can be used to:

Quantify the proportions of different crystalline phases if the material is a mixture (e.g., containing both α-phase and β-phase hydroxide domains).

Determine precise lattice parameters , providing insights into compositional variations.

Estimate crystallite size and microstrain. Anisotropic line broadening, where peaks have different widths depending on their crystallographic direction, can be modeled to understand the platelet-like morphology common in these materials. rsc.org

Refine atomic coordinates and thermal displacement parameters, yielding detailed information about the bonding environment within the crystal lattice.

The quality of the refinement is assessed by numerical indicators, such as the weighted-profile R-factor (Rwp), which quantifies the difference between the observed and calculated patterns.

Investigation of Stacking Faults and Disorder within Layered Structures

Layered nickel hydroxides are notoriously prone to stacking faults and other forms of disorder due to the strong intra-layer bonding and weak inter-layer interactions. rsc.org This disorder is a key aspect of the defect chemistry of Nickel(3+) carbonate hydroxide. HRXRD is highly sensitive to these imperfections, which manifest as characteristic changes in the diffraction pattern.

Stacking Faults: These are disruptions in the regular sequence of layer stacking along the c-axis. researchgate.net They can involve translations of layers in the ab-plane or rotations about the c-axis. rsc.org This type of disorder primarily causes anisotropic broadening of the hkl reflections where h or k are non-zero, while the 00l reflections, which relate to the layer stacking distance, may remain relatively sharp or broaden differently. rsc.orgrsc.org

Interstratification: This refers to the mixing of different types of layers within a single crystallite, such as the intergrowth of α-phase (hydrated, larger interlayer spacing) and β-phase (dehydrated, smaller interlayer spacing) regions. rsc.orgrsc.org This disorder can lead to the splitting of the 00l reflections, as different interlayer spacings coexist within the material. rsc.org The presence of carbonate and water molecules can stabilize such interstratified structures. researchgate.net

These defects are not merely imperfections; they can significantly influence the material's electronic and electrochemical properties.

Synchrotron-Based X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

While XRD provides information on long-range crystalline order, synchrotron-based X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local atomic and electronic structure around a selected atom. wikipedia.orgchemrxiv.org For Nickel(3+) carbonate hydroxide, XAS at the Ni K-edge is invaluable for understanding the nickel environment, which is often highly disordered and difficult to characterize fully with diffraction methods alone. researchgate.net The XAS spectrum is typically divided into two regions: XANES and EXAFS.

X-ray Absorption Near-Edge Structure (XANES) for Nickel Valence States and Coordination Environment

The XANES region refers to the features at and just above the absorption edge. uu.nl The shape and energy position of the Ni K-edge are highly sensitive to the oxidation state and coordination geometry of the nickel atoms.

Valence State: The energy of the absorption edge increases with the oxidation state of the absorbing atom. geoscienceworld.org Therefore, the Ni K-edge of a Ni(3+) compound will be shifted to a higher energy compared to that of a Ni(2+) compound like NiO or β-Ni(OH)₂. osti.gov By comparing the edge position of Nickel(3+) carbonate hydroxide to those of standard reference compounds (e.g., Ni₂O₃), the +3 oxidation state can be confirmed. researchgate.net In some cases, time-resolved XANES can be used to observe the transition from Ni(2+) to Ni(3+) under specific conditions. osti.gov

Coordination Environment: The pre-edge region of the K-edge spectrum, which arises from 1s-to-3d electronic transitions, provides information about the local geometry. researchgate.net The intensity of these pre-edge features is related to the degree of centrosymmetry around the nickel atom. For instance, a more distorted or non-centrosymmetric octahedral environment, which can be induced by defects or mixed ligand (OH⁻/CO₃²⁻) environments, often results in a more intense pre-edge peak. uu.nl

Extended X-ray Absorption Fine Structure (EXAFS) for Bond Distances and Coordination Numbers

The EXAFS region consists of oscillations extending several hundred eV above the absorption edge. wikipedia.orgmpg.de These oscillations result from the interference between the outgoing photoelectron wave from the absorbing Ni atom and the waves backscattered by neighboring atoms (O, C, and other Ni atoms). Analysis of the EXAFS signal provides quantitative information about the local atomic environment.

Bond Distances: Fourier transformation of the EXAFS data yields a radial distribution function, where peaks correspond to different coordination shells around the central nickel atom. mpg.de Fitting these peaks allows for the precise determination of bond distances, such as Ni-O and Ni-Ni distances, with high accuracy. osti.gov For nickel oxyhydroxides, a shortening of the Ni-O bond distance is often observed upon oxidation from Ni(2+) to Ni(3+). researchgate.net

Coordination Numbers: The amplitude of the EXAFS signal is proportional to the number of neighboring atoms in a given coordination shell. mpg.de This allows for the determination of the coordination number (e.g., the number of nearest oxygen neighbors or next-nearest nickel neighbors), providing a direct probe of the local structure, even in amorphous or highly disordered materials. osti.gov

Advanced Electron Microscopy for Microstructural and Nanoscale Characterization

Advanced electron microscopy techniques are indispensable for a comprehensive understanding of the microstructural and nanoscale features of Nickel(3+) carbonate hydroxide (1/1/1). These methods provide direct visualization of particle morphology, crystal lattice, and elemental distribution, which are critical for correlating the material's structure with its properties.

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging and Interfaces

High-Resolution Transmission Electron Microscopy (HRTEM) offers profound insights into the crystalline nature of materials by enabling direct imaging of atomic lattices. xray.cz For nickel carbonate hydroxide and related materials, HRTEM is employed to visualize lattice fringes, identify crystal planes, and characterize defects and interfaces. While detailed HRTEM imaging of nickel carbonate hydroxide can be challenging due to potential radiation damage from the powerful electron beam, valuable structural information has been obtained. rsc.org

Transmission electron microscopy (TEM) analysis of hierarchically structured nickel carbonate hydroxide has revealed individual microspheres with a dandelion-like morphology, typically around 600 nm in diameter. rsc.org Selected Area Electron Diffraction (SAED), a technique often used in conjunction with TEM, produces diffraction patterns that confirm the crystalline nature of the material. rsc.org

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Architectures

SEM images frequently reveal three-dimensional (3D) flower-like or dandelion-like microstructures. rsc.orgacs.org These larger structures are typically self-assembled from smaller, ultrathin building blocks such as nanoflakes or nanosheets. rsc.orgacs.org For instance, one study reported hierarchical nanostructures with an average diameter of about 500 nm, which were formed by very thin sheets. rsc.org Other work has described the material as consisting of homogeneous spherical particles that combine to form larger agglomerates. mdpi.com The morphology of the synthesized material can be highly sensitive to the synthesis conditions, such as the precursors and process used. acs.org The high surface-to-volume ratio and porous nature of these hierarchical architectures are advantageous for applications in catalysis and energy storage. rsc.orgacs.org

Table 1: Morphological Characteristics of Nickel Carbonate Hydroxide Observed by SEM

| Observed Morphology | Description | Typical Size | Reference(s) |

|---|---|---|---|

| Hierarchical Nanostructures | Dandelion-like spheres composed of thin sheets. | ~500-600 nm diameter | rsc.org |

| Flower-like Microstructures | 3D structures assembled from nanoflakes. | Microscale | acs.org |

| Spherical Agglomerates | Homogeneous spherical particles combined into larger clusters. | Not specified | mdpi.com |

Electron Energy Loss Spectroscopy (EELS) for Elemental and Electronic State Mapping

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, often integrated into a TEM, that provides information on elemental composition and, significantly, the electronic states of elements within a material. wikipedia.org For Nickel(3+) carbonate hydroxide (1/1/1), EELS is crucial for confirming the presence and distribution of nickel, carbon, and oxygen and for verifying the +3 oxidation state of nickel.

The technique analyzes the energy lost by electrons as they pass through a thin sample. wikipedia.org Inner-shell ionizations result in characteristic energy losses, or "edges," that act as fingerprints for the elements present. wikipedia.org For nickel, the L₂,₃ edges, located at approximately 855 eV (L₃) and 872 eV (L₂), are of particular interest. eels.info The precise energy and the shape of these edges, known as the Energy Loss Near-Edge Structure (ELNES), are sensitive to the element's oxidation state and local chemical environment. researchgate.netyoutube.com

To determine the oxidation state of nickel, the ELNES of the Ni L₂,₃ edges from the sample is compared to reference spectra from standards like Ni metal, Ni(2+)O, and Ni(3+)OOH. researchgate.netresearchgate.net The white line ratio (the intensity ratio of the L₃ and L₂ peaks) and shifts in the edge onset energy are key indicators used to distinguish between Ni²⁺ and Ni³⁺ states. eels.inforesearchgate.net Studies on nickel-based battery electrodes have successfully used EELS to identify different nickel phases, such as Ni(OH)₂ and NiOOH, demonstrating the technique's power in resolving the valence state of nickel at high spatial resolution. researchgate.net This capability is essential for confirming the presence of Ni³⁺ in Nickel(3+) carbonate hydroxide (1/1/1) and for mapping its distribution within the nanostructure.

Vibrational Spectroscopy for Molecular Bond Characterization

Vibrational spectroscopy, encompassing Raman and Infrared (IR) spectroscopy, serves as a fundamental tool for probing the molecular bonds within Nickel(3+) carbonate hydroxide (1/1/1). These techniques are highly sensitive to the vibrations of specific functional groups, providing detailed information on the carbonate and hydroxide moieties and their interaction with the nickel cations.

Raman Spectroscopy of Carbonate and Hydroxide Vibrations

Raman spectroscopy provides detailed information about the vibrational modes of a material, making it highly effective for characterizing the carbonate and hydroxide groups in nickel carbonate hydroxide. Studies on the analogous mineral nullaginite (Ni₂(CO₃)(OH)₂) have identified distinct Raman bands corresponding to these functional groups. researchgate.netcapes.gov.br

The hydroxide (OH) groups give rise to characteristic stretching vibrations, which are observed in the high-frequency region of the spectrum, typically between 3300 cm⁻¹ and 3650 cm⁻¹. researchgate.netcapes.gov.br Additionally, OH deformation modes can be identified at lower frequencies, around 935 cm⁻¹ and 980 cm⁻¹. researchgate.net

The carbonate (CO₃²⁻) anion has several characteristic Raman-active modes. The observation of multiple, distinct bands for the asymmetric stretching and bending modes can indicate that the carbonate group is in a structurally distorted environment within the crystal lattice. researchgate.net In related nickel-cobalt (B8461503) carbonate hydroxides, carbonate vibrational modes have been assigned to peaks around 1517 cm⁻¹ (asymmetric stretching, ν₃), 830 cm⁻¹ (bending, ν₂), and below 800 cm⁻¹ (bending, ν₄). rsc.org The stretching vibrations of the Ni-O bonds are typically found in the low-frequency region, with a Ni-OH stretching mode reported at 454 cm⁻¹ for Ni(OH)₂. researchgate.net

Table 2: Key Raman Vibrational Modes in Nickel Carbonate Hydroxide and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|---|

| O-H Stretch | 3300 - 3650 | Hydroxide group stretching | researchgate.netcapes.gov.br |

| CO₃²⁻ Asymmetric Stretch (ν₃) | ~1517 | Carbonate group stretching | rsc.org |

| OH Deformation | 935 - 980 | Hydroxide group bending | researchgate.net |

| CO₃²⁻ Bending (ν₂) | ~830 | Carbonate group out-of-plane bending | rsc.org |

| Ni-O/Ni-OH Stretch | < 600 | Metal-oxygen/hydroxide stretching | rsc.orgresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group and Intercalated Species Analysis

Infrared (IR) spectroscopy is complementary to Raman spectroscopy and is particularly effective for identifying functional groups and analyzing the presence of intercalated species like water molecules. The IR spectrum of nickel carbonate hydroxide hydrate (B1144303) (Ni₂(CO₃)(OH)₂·4H₂O) shows several characteristic absorption bands. rsc.orgnih.gov

A prominent broad absorption band is typically observed around 3440 cm⁻¹, which is attributed to the O-H stretching vibrations of both the hydroxide groups and hydrogen-bonded water molecules. rsc.orgnih.gov The presence of intercalated water is further confirmed by a distinct bending mode vibration around 1634 cm⁻¹. rsc.orgnih.gov

The carbonate group (CO₃²⁻) vibrations are clearly identifiable in the IR spectrum. Key assignments include:

Asymmetrical stretching (ν₃): Observed around 1411 cm⁻¹. rsc.orgnih.gov

Symmetrical stretching (ν₁): Found near 1067 cm⁻¹. rsc.orgnih.gov

Out-of-plane bending (ν₂): Detected at approximately 850 cm⁻¹. rsc.orgnih.gov

Furthermore, a band in the low-frequency region, below 600 cm⁻¹, can be assigned to the bending vibration of the Ni-O bond. rsc.orgnih.gov The appearance of the O-H stretching band is particularly sensitive to the nickel oxidation state. In Ni(II)(OH)₂, a sharp peak for free hydroxyl groups is seen around 3630 cm⁻¹, whereas in Ni(III)O(OH), this sharp peak is absent, and only a broad, weak absorption is observed, indicating a different bonding environment for the hydroxyl group when nickel is in the +3 state. core.ac.uk

Table 3: Characteristic Infrared Absorption Bands for Nickel Carbonate Hydroxide Hydrate

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference(s) |

|---|---|---|---|

| ~3440 (broad) | O-H Stretching | Hydroxide & Water | rsc.orgnih.gov |

| ~1634 | H-O-H Bending | Intercalated Water | rsc.orgnih.gov |

| ~1411 | Asymmetrical Stretching (ν₃) | Carbonate | rsc.orgnih.gov |

| ~1067 | Symmetrical Stretching (ν₁) | Carbonate | rsc.orgnih.gov |

| ~850 | Out-of-plane Bending (ν₂) | Carbonate | rsc.orgnih.gov |

| < 600 | Ni-O Bending | Metal-Oxygen Bond | rsc.orgnih.gov |

Defect Engineering and Non-Stoichiometry Investigations

Defect engineering and the introduction of non-stoichiometry are critical strategies for tailoring the physicochemical properties of Nickel(3+) carbonate hydroxide (1/1/1). These modifications to the ideal crystal lattice can significantly influence the material's electronic conductivity, catalytic activity, and electrochemical performance. By controlling the type and concentration of defects, it is possible to fine-tune the material for specific applications.

Vacancies and interstitial defects disrupt the periodic arrangement of atoms in the crystal lattice of Nickel(3+) carbonate hydroxide (1/1/1), leading to changes in the local coordination environment and electronic structure. These point defects are fundamental to the material's non-stoichiometry.

Oxygen Vacancies: The creation of oxygen vacancies is a common strategy to enhance the electrochemical performance of nickel-based compounds. These vacancies can increase the number of active sites available for electrochemical reactions and improve ionic diffusion within the material. The removal of an oxygen atom can lead to the reduction of adjacent Ni³⁺ ions to Ni²⁺ to maintain charge neutrality, which in turn can modulate the electronic properties of the material.

Nickel Vacancies: Nickel vacancies can also be intentionally introduced into the lattice. These vacancies can alter the electronic structure by creating electron holes, which may enhance the material's conductivity. The presence of nickel vacancies has been shown to be crucial in creating highly active catalytic sites in related nickel-based materials.

The concentration and type of these defects can be controlled through various synthesis parameters, such as temperature, pH, and the use of specific chemical reagents. The precise characterization of these defects often requires advanced techniques like positron annihilation spectroscopy and high-resolution transmission electron microscopy.

Table 1: Influence of Vacancies and Interstitial Defects on Nickel(3+) Carbonate Hydroxide (1/1/1) Properties

| Defect Type | Influence on Crystalline Structure | Influence on Electronic Structure |

| Oxygen Vacancies | Can cause localized lattice distortions. | Introduces donor levels near the conduction band, potentially increasing n-type conductivity. Can lead to the reduction of Ni³⁺ to Ni²⁺. |

| Nickel Vacancies | May lead to a contraction of the unit cell volume. | Creates acceptor levels near the valence band, potentially increasing p-type conductivity. Can generate more Ni³⁺ species for charge compensation. |

| Interstitial Defects | Can increase the interlayer spacing. | May have a minor impact on electronic properties unless the interstitial species is redox-active. Can affect ionic conductivity. |

The intentional introduction of dopants or the unavoidable presence of impurities can significantly modify the crystalline and electronic structures of Nickel(3+) carbonate hydroxide (1/1/1).

Crystalline Structure Modifications: Doping with cations of different ionic radii can cause lattice strain, leading to changes in the unit cell parameters. For example, doping with a larger cation may expand the lattice, while a smaller cation could cause it to contract. These structural modifications can affect the material's stability and its electrochemical properties. The introduction of dopants can also influence the preferred crystallographic orientation and morphology of the resulting material.

Electronic Structure Modifications: Doping can have a profound impact on the electronic properties of Nickel(3+) carbonate hydroxide (1/1/1). By introducing elements with different valence states, the charge carrier concentration can be effectively tuned. For instance, doping with a trivalent cation like iron or a divalent cation like cobalt can alter the Ni²⁺/Ni³⁺ ratio, which is critical for the material's redox activity. This modification of the electronic bands can enhance electrical conductivity and improve performance in applications such as supercapacitors and electrocatalysts.

Impurities, which are unintentionally introduced during synthesis, can have similar effects to dopants, although their concentration and identity are often less controlled. Common impurities might include alkali metals from precursor salts or anions that co-precipitate with the desired material.

Table 2: Effects of Doping on the Properties of Nickel(3+) Carbonate Hydroxide (1/1/1)

| Dopant/Impurity Type | Effect on Crystalline Structure | Effect on Electronic Structure |

| Cationic Dopants (e.g., Fe³⁺, Co²⁺, Mn²⁺) | Can cause lattice expansion or contraction depending on ionic radii. May induce phase transformations at high concentrations. | Modifies the Ni²⁺/Ni³⁺ ratio. Can enhance electrical conductivity and tune the bandgap. |

| Anionic Dopants/Impurities (e.g., SO₄²⁻, Cl⁻) | May intercalate between layers, affecting interlayer spacing. Can influence crystal growth and morphology. | Can alter the local coordination of nickel ions, indirectly affecting electronic properties. |

Mechanistic Studies of Formation, Stability, and Transformation of Nickel 3+ Carbonate Hydroxide 1/1/1

In-situ and Operando Spectroscopic Investigations of Growth Processes

In-situ and operando spectroscopic techniques are indispensable for understanding the dynamic structural and electronic changes that occur during the formation and operation of nickel-based electrode materials. These methods allow for real-time monitoring of the material as it undergoes electrochemical reactions, providing insights that are not accessible through ex-situ characterization.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic and electronic structure of materials. Operando XAS studies on nickel-based catalysts have revealed the redox activity of both palladium and nickel active sites during electrocatalysis. rsc.org For instance, in a Pd/γ-NiOOH electrocatalyst, operando XAS confirmed the distinct roles of each phase, with hydrogen binding to the palladium and hydroxide (B78521) binding to the γ-NiOOH. rsc.org The technique is particularly valuable for characterizing highly disordered or amorphous phases, which are common in nickel hydroxides and oxyhydroxides formed during battery cycling. researchgate.net Time-resolved XAS can track shifts in the Ni K-edge, providing kinetic information on the Ni²⁺/Ni³⁺ redox behavior on the timescale of seconds. osti.gov In-situ extended X-ray absorption fine structure (EXAFS) spectroscopy has been used to quantify the contraction of the nickel lattice upon oxidation of α-Ni(OH)₂. Specifically, the Ni-O distance was found to contract from 2.05 Å to 1.86 Å, and the Ni-Ni distance from 3.09 Å to 2.82 Å. researchgate.netcapes.gov.br

Raman Spectroscopy provides information about the vibrational modes of a material, making it sensitive to changes in crystal structure and chemical bonding. Operando Raman spectroscopy has been employed to investigate the phase transitions of nickel hydroxides during electrochemical cycling. researchgate.net For example, during the oxidation of Ni(OH)₂, new peaks emerge at approximately 480 cm⁻¹ and 560 cm⁻¹, which are attributed to the bending and stretching modes of Ni³⁺-O in NiOOH, respectively. nih.gov These spectral changes allow for the direct observation of the transformation from Ni(OH)₂ to NiOOH under operating conditions. researchgate.netnih.gov

The combination of these techniques provides a comprehensive picture of the growth processes. For instance, the formation of γ-NiOOH nanocubes on a carbon-supported palladium catalyst has been fully characterized using high-resolution transmission electron microscopy in conjunction with operando XAS, revealing the phase and crystallographic orientation of the nanocubes. rsc.org

Table 1: Spectroscopic Techniques for Investigating Nickel Hydroxide Growth

| Spectroscopic Technique | Information Provided | Key Findings for Nickel Hydroxides |

| In-situ/Operando X-ray Absorption Spectroscopy (XAS) | Local atomic and electronic structure, oxidation state, bond distances. researchgate.netosti.gov | Quantified lattice contraction during oxidation of α-Ni(OH)₂ to γ-NiOOH. researchgate.netcapes.gov.br Revealed redox activity of Ni sites during electrocatalysis. rsc.org |

| In-situ/Operando Raman Spectroscopy | Vibrational modes, phase identification, chemical bonding. researchgate.netnih.gov | Identified the formation of NiOOH from Ni(OH)₂ through the appearance of Ni³⁺-O bending and stretching modes. nih.gov |

| High-Resolution Transmission Electron Microscopy (HRTEM) | Morphology, crystal structure, lattice fringes. | Confirmed the formation of amorphous NiOOH and the retention of the precursor's nanosheet morphology. |

Dissolution-Precipitation and Topotactic Transformation Mechanisms

The formation and transformation of nickel hydroxides can occur through different mechanisms, primarily dissolution-precipitation and topotactic transformation. The specific pathway often depends on the synthesis conditions and the nature of the precursor material.

Dissolution-Precipitation involves the dissolution of a precursor phase followed by the precipitation of a new phase from the solution. This mechanism is common in the synthesis of nickel hydroxide precursors for battery cathodes, where controlling the co-precipitation process is crucial for achieving the desired morphology and composition. bohrium.com The addition rate of reagents like NaOH can influence the local pH and supersaturation, thereby affecting the particle size and preventing the formation of oversized particles. researchgate.net

Topotactic Transformation is a solid-state transformation where the crystal lattice of the product phase has a clear and predictable orientation relative to the reactant's crystal lattice. This is often observed in the electrochemical conversion of α-Ni(OH)₂ to γ-NiOOH and β-Ni(OH)₂ to β-NiOOH. rsc.org The layered brucite-type structure of Ni(OH)₂ provides a template for the formation of the corresponding NiOOH phase. During this transformation, deprotonation and changes in the nickel oxidation state occur, leading to a contraction of the lattice, as observed by in-situ EXAFS. researchgate.netcapes.gov.br

In some cases, a combination of these mechanisms may be at play. For instance, the synthesis of nickel hydroxide nanoflakes incorporating amorphous nickel oxyhydroxide can maintain the two-dimensional structure of the Ni(OH)₂ precursor, suggesting a degree of topotactic conversion, while also showing evidence of amorphous phase formation.

Phase Evolution and Stability under Dynamic Conditions

The phase evolution and stability of nickel carbonate hydroxides and related oxyhydroxides under dynamic electrochemical conditions are of paramount importance for their performance in applications such as batteries and supercapacitors.

During electrochemical cycling, nickel hydroxides undergo reversible phase transitions. Operando studies on NiCo carbonate hydroxide have shown that irreversible redox of cobalt cations in the initial cycles can induce a phase transition to form oxygen vacancy-enriched NiCo layered double hydroxide (LDH) nanosheets. researchgate.netosti.gov These structural reconstructions can lead to enhanced electrochemical performance. researchgate.netosti.gov

The stability of these phases is a significant concern. High-nickel content materials are prone to structural degradation, including phase transitions from a layered to a rock-salt structure, which can lead to capacity fading. mdpi.com The H2-H3 phase transition in high-nickel cathodes is associated with anisotropic volume changes that can cause microcracks within the particles, diminishing cycling stability. mdpi.com

The stability of the active NiOOH phase is also critical. In-situ and ex-situ spectroscopic studies have shown that the NiOOH phase formed under OER conditions can quickly degrade back to Ni(OH)₂ at open circuit potential, both in and out of the electrolyte. rsc.org This highlights the importance of in-situ characterization to accurately study the active phase. The decomposition of NiOOH involves the reduction of Ni³⁺ to Ni²⁺, a process that requires protons and electrons. rsc.org

Table 2: Phase Evolution and Stability of Nickel Hydroxides under Dynamic Conditions

| Condition | Observed Phase Evolution/Instability | Consequence |

| Electrochemical Cycling | Reversible transformation of Ni(OH)₂ to NiOOH. nih.gov Irreversible redox of Co in NiCo carbonate hydroxide leading to phase transition to LDH. researchgate.netosti.gov | Enables charge storage in batteries. Can lead to formation of more active phases. researchgate.netosti.gov |

| High Voltage/Long Cycling | Phase transition to inactive rock-salt structure. mdpi.com Anisotropic volume changes and microcrack formation. mdpi.com | Capacity fading and performance degradation. mdpi.commdpi.com |

| Open Circuit Potential | Rapid decomposition of NiOOH back to Ni(OH)₂. rsc.org | Difficulty in ex-situ characterization of the active phase. rsc.org |

Reaction Pathways and Intermediate Species Identification

Understanding the reaction pathways and identifying intermediate species are crucial for optimizing the synthesis and performance of nickel-based materials.

The oxidation of Ni(OH)₂ to NiOOH is a key reaction. The generally accepted Bode scheme describes the transformation of α-Ni(OH)₂ to γ-NiOOH and β-Ni(OH)₂ to β-NiOOH. rsc.org While Ni(OH)₂ contains Ni²⁺ and NiOOH contains Ni³⁺, it has been reported that the oxidation of α-Ni(OH)₂ to γ-NiOOH requires 1.67 electrons, suggesting that γ-NiOOH may contain Ni⁴⁺ cations. escholarship.org However, both ex-situ XPS and in-situ XAS of γ-NiOOH have only shown the presence of Ni³⁺. escholarship.org

In-situ Raman spectroscopy has been instrumental in identifying intermediates. During the oxygen evolution reaction on nickel-based catalysts, a broad band in the 850-1250 cm⁻¹ region is often observed, which is attributed to active oxygen species. nih.gov The origin of this band is still under debate, with some attributing it to 'NiOO⁻' species, 'O⁰', or peroxide-related species. nih.gov

In the context of NiCo carbonate hydroxide, operando XAS revealed that the irreversible redox of Co cations at the beginning of cycling is a key step that triggers a phase transition to NiCo layered double hydroxide. researchgate.netosti.gov

Intercalation and Deintercalation Processes of Anions and Water Molecules

The layered structure of α-Ni(OH)₂ and related compounds allows for the intercalation and deintercalation of various species, including anions and water molecules. These processes significantly influence the material's properties and electrochemical behavior.

The α-Ni(OH)₂ phase is characterized by having intercalated water molecules and sometimes other anions between its brucite-like layers. rsc.org The presence of these intercalated species leads to a larger interlayer spacing compared to the β-Ni(OH)₂ phase. During electrochemical oxidation, α-Ni(OH)₂ transforms to γ-NiOOH, which also contains intercalated water and ions. rsc.org

The intercalation of anions like carbonate and nitrate (B79036) can lead to the formation of distinct layered hydroxide phases. For example, nickel hydroxynitrate phases with the general formula Ni(OH)₂₋ₓ(NO₃)ₓ have been synthesized and characterized. rsc.org Vibrational spectroscopy can distinguish between these phases based on the symmetry of the intercalated nitrate anion. rsc.org

The intercalation and deintercalation of water molecules are also crucial. The transformation of α-Ni(OH)₂ to β-Ni(OH)₂ can occur through an aging process in an alkaline solution, which involves dehydration. rsc.org The presence of intercalated water can affect the electrochemical performance by influencing ionic conductivity and the stability of the layered structure.

Theoretical and Computational Investigations of Nickel 3+ Carbonate Hydroxide 1/1/1

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) serves as a fundamental computational method to probe the electronic structure and energetic stability of materials like Nickel(3+) carbonate hydroxide (B78521). DFT calculations have been instrumental in understanding the properties of related nickel hydroxide and carbonate hydroxide systems.

Research into hierarchical nickel carbonate hydroxide nanostructures has confirmed through DFT calculations that carbonate-containing materials can possess a favorable electronic structure for applications such as the hydrogen evolution reaction (HER). nih.gov These calculations indicate strong adsorption capabilities for key reaction intermediates, which is a direct consequence of the material's electronic configuration. nih.gov For Ni(OH)₂, DFT has been used to determine that the introduction of carbonate ions can modify the electronic properties, influencing its performance in various applications.

Table 1: Representative Energetic and Structural Data from DFT Calculations for Related Nickel Compounds

| Property | System | Calculated Value | Significance |

| Binding Energy | Carbonate anion in α-Ni(OH)₂ interlayer | High relative to other anions (e.g., NO₃⁻, Cl⁻) | Indicates strong stability of carbonate within the layered hydroxide structure. acs.orgresearchgate.net |

| Lattice Parameters | Ni-Co Carbonate Hydroxide | a = b = 10.2768Å, c = 3.1116Å | Provides a structural model that agrees with experimental XRD data. researchgate.net |

| Bond Dissociation Energy | Diatomic NiO | 352.4 kJ mol⁻¹ (FPD level) | Benchmarks the strength of the Ni-O bond, crucial for understanding compound stability. rsc.org |

Ab-initio Molecular Dynamics Simulations of Atomic-Level Processes

Ab-initio molecular dynamics (AIMD) is a powerful simulation technique that combines the accuracy of quantum mechanical calculations (typically DFT) with the dynamic evolution of a system over time. njit.edu This allows for the modeling of atomic-level processes such as ion diffusion, structural transformations, and solvent-surface interactions without relying on empirical force fields. njit.edu

For materials like nickel hydroxides, AIMD simulations have provided critical insights into the behavior of water at interfaces. rsc.org First-principles investigations of β-Ni(OH)₂ and β-NiOOH (which contains Ni³⁺) reveal that the interaction with water is highly dependent on the nickel oxidation state. rsc.org Water interacts weakly with the Ni²⁺-containing β-Ni(OH)₂ surface, exhibiting disorder and high mobility. rsc.org In contrast, the β-NiOOH surface shows strong water binding and a high degree of ordering in the surface water layers, a phenomenon linked to a large surface polarization effect. rsc.org These findings are directly relevant to Nickel(3+) carbonate hydroxide, suggesting that the Ni³⁺ center would induce significant ordering and strong interactions with any associated water molecules or with the hydroxide and carbonate groups themselves.

AIMD can be used to simulate:

Proton and Ion Transport: The movement of H⁺, OH⁻, or other ions through the layered structure, which is fundamental to its electrochemical performance.

Structural Stability: The dynamic stability of the crystal lattice at different temperatures and pressures, including the orientation of the carbonate anions.

Reaction Mechanisms: The step-by-step process of chemical reactions occurring at the material's surface, such as the initial stages of anion exchange or catalytic cycles. mdpi.com

Computational Modeling of Surface Reactivity and Adsorption Mechanisms

The surface of Nickel(3+) carbonate hydroxide is where most of its interactions with the surrounding environment occur, including adsorption of molecules and catalytic reactions. Computational modeling is key to understanding these phenomena.

Studies on the competitive growth of nickel hydroxide and nickel carbonate on mineral surfaces have shown that both kinetic and thermodynamic factors are at play. goldschmidt.info While a solution might be more supersaturated with respect to NiCO₃, the faster growth kinetics of Ni(OH)₂ can lead to its preferential formation. goldschmidt.info Computational models can rationalize these observations by calculating surface energies and the energetics of nucleation for different phases.

The adsorption of molecules like CO₂ is also a critical aspect. Research on porous nickel hydroxides demonstrates that surface hydration significantly facilitates the reversible adsorption of CO₂. acs.org Water multilayers help to stabilize the resulting carbonate species. acs.org Computational models of the Nickel(3+) carbonate hydroxide surface can predict adsorption energies for various molecules, identify the most reactive surface sites (e.g., Ni³⁺ centers, hydroxide groups, or carbonate oxygens), and map out the potential energy surface for adsorption and subsequent reactions. For instance, modeling has shown that the electrostatic interactions between anions and layered double hydroxide (LDH) surfaces strongly influence binding energies. researchgate.net

Table 2: Computationally Modeled Surface and Adsorption Properties

| Phenomenon | System | Computational Finding | Implication |

| Wettability | β-Ni(OH)₂ vs. β-NiOOH | Weak water interaction with Ni(OH)₂; strong binding with NiOOH. rsc.org | The Ni³⁺ state significantly increases surface polarity and interaction with water. |

| Anion Stability | Anions in LDH interlayer | Binding energy order: CO₃²⁻ > SO₄²⁻ > OH⁻ > Cl⁻ > NO₃⁻. acs.org | Carbonate is a very stable interlayer anion, suggesting a stable Ni(CO₃)(OH) structure. |

| CO₂ Adsorption | Porous Ni(OH)₂ | Surface hydration and high-valent doping (with Ce) enhance CO₂ uptake. acs.org | The presence of water and basic sites are key for surface reactivity towards acidic gases. |

Prediction of Spectroscopic Signatures and Validation with Experimental Data

A crucial synergy exists between computational modeling and experimental spectroscopy. Theoretical calculations can predict spectroscopic signatures (e.g., vibrational frequencies, electronic transition energies), which can then be compared with experimental data from techniques like FTIR, Raman, and XPS to validate the computational model.

Vibrational Spectroscopy (FTIR/Raman): DFT calculations can predict the vibrational frequencies associated with different bonds and functional groups within the Nickel(3+) carbonate hydroxide structure. For example, calculations can distinguish between the stretching and bending modes of the O-H group in the hydroxide, the various modes of the carbonate (CO₃²⁻) anion, and the Ni-O lattice vibrations. Experimental spectra for nickel-cobalt (B8461503) carbonate hydroxide show characteristic peaks for carbonate bending modes (~830 cm⁻¹), Ni-O/Co-O stretching (~536 cm⁻¹), and O-H stretching (~3600 cm⁻¹). rsc.org A match between predicted and observed frequencies would confirm the modeled atomic structure and bonding environment.

X-ray Photoelectron Spectroscopy (XPS): XPS probes the core-level electron binding energies, providing information about elemental composition and oxidation states. High-resolution XPS spectra of nickel carbonate hydroxide systems clearly distinguish the Ni 2p, C 1s, and O 1s signals. nih.gov The Ni 2p spectrum is particularly important, as the binding energy and the presence of characteristic satellite peaks can confirm the +3 oxidation state of nickel. rsc.org Computational methods can calculate these core-level binding energies, aiding in the precise interpretation of experimental XPS data. For instance, experimental XPS on certain nickel-cobalt carbonate hydroxides revealed the presence of both Ni²⁺ and Ni³⁺, which is critical for their electrochemical properties. rsc.org

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for Nickel Hydroxide/Carbonate Systems

| Spectroscopy | Feature | Experimental Observation (cm⁻¹ or eV) | Theoretical Interpretation/Prediction |

| FTIR/Raman | Carbonate (CO₃²⁻) Bending (ν₂) | ~830 cm⁻¹ rsc.org | Corresponds to the out-of-plane bending mode of the carbonate group. |

| FTIR/Raman | Ni-O Stretching | ~536 cm⁻¹ rsc.org | Relates to the vibration of the nickel-oxygen bonds within the crystal lattice. |

| FTIR/Raman | Hydroxide (-OH) Stretching | ~3600 cm⁻¹ | Characteristic of the stretching vibration of hydroxyl groups hydrogen-bonded within the structure. |

| XPS | Ni 2p₃/₂ | ~856 eV (for Ni²⁺) nih.gov | The precise binding energy and satellite structure are sensitive to the oxidation state (Ni³⁺ would be higher) and ligand environment. |

| XPS | C 1s (Carbonate) | ~288.6 eV nih.gov | Confirms the presence of the carbonate functional group, distinct from adventitious carbon. |

| XPS | O 1s (Hydroxide) | ~532.6 eV nih.gov | Distinguishes oxygen in hydroxide groups from oxygen in carbonate (C-O) groups (~531.2 eV). nih.gov |

Charge Transfer Dynamics and Redox Processes within the Compound

The existence of nickel in the +3 oxidation state makes charge transfer and redox processes central to the chemistry of Ni(CO₃)(OH). This compound is inherently linked to the fundamental redox reaction Ni²⁺ ↔ Ni³⁺ + e⁻. Computational studies are vital for understanding the dynamics of this electron transfer.

First-principles calculations on related systems, like NiV layered double hydroxides, show that the transition from Ni(OH)₂ to the more oxidized NiOOH phase (containing Ni³⁺) alters the electronic structure and enhances reactivity. acs.org The presence of other metals can facilitate this charge transfer. acs.org For Ni(CO₃)(OH), computational models can investigate how the carbonate and hydroxide ligands stabilize the Ni³⁺ state compared to a simple oxide or hydroxide.

Key areas of computational investigation include:

Electron and Hole Polaron Formation: Modeling the localization of charge (an electron on a Ni³⁺ to form Ni²⁺, or a hole on a Ni²⁺ to form Ni³⁺) and how this charge carrier interacts with the surrounding lattice.

Redox Potentials: Calculating the thermodynamic potential for the Ni²⁺/Ni³⁺ redox couple within the specific chemical environment of the carbonate hydroxide lattice.

Charge Transport Mechanisms: Simulating the movement of charge through the material, determining whether it occurs via hopping between nickel sites or through delocalized bands. Studies on related nickel-cobalt carbonate hydroxides show they possess enhanced redox behavior compared to simple oxides. rsc.org

Interfacial Charge Transfer: Modeling the transfer of electrons between the surface of Ni(CO₃)(OH) and an adsorbed molecule or an electrode, which is the basis for its use in catalysis and energy storage. acs.org

These computational approaches provide a molecular-level picture of the redox activity, explaining how the structure and composition of Nickel(3+) carbonate hydroxide govern its functional properties.

Advanced Functionalization and Composite Materials Development Involving Nickel 3+ Carbonate Hydroxide 1/1/1

Surface Modification Strategies for Tuned Reactivity and Stability

The performance and longevity of materials often hinge on their surface characteristics. For nickel(3+) carbonate hydroxide (B78521) (1/1/1), surface modification is a key strategy to fine-tune its chemical reactivity and enhance its stability, particularly in demanding electrochemical environments. These modifications can prevent degradation, improve interfacial interactions, and introduce new functionalities.

Organic Ligand Grafting and Inorganic Coating Approaches

Surface functionalization can be broadly categorized into the grafting of organic molecules and the deposition of inorganic coatings. Organic ligand grafting involves the attachment of molecules with specific functional groups to the material's surface. For instance, carboxylic acids can be used for the surface modification of nickel-based nanostructures, binding to the native oxide layer. nih.gov This process can alter surface properties such as hydrophilicity and can be used to anchor other molecules, like proteins. acs.orgresearchgate.net Similarly, amine ligands can be grafted onto surfaces to improve dispersibility in organic media and enhance oxidation stability. nih.gov

Inorganic coatings offer another robust method for surface protection and functionalization. A common approach involves creating a thin, uniform layer of a stable inorganic compound on the surface of the nickel-based material. For example, nickel-based alloys have been coated with Ni3Al using a sol-gel method to improve oxidation resistance. mdpi.com In the context of battery materials, thin coatings of materials like cobalt hydroxide have been applied to nickel hydroxide particles to create an oxidation-stable layer. osti.gov Carbon-based coatings, derived from processes like pack carburization, have also been explored to create protective, low-friction surfaces on nickel-containing alloys. acs.org These inorganic layers can act as a physical barrier, preventing direct contact with corrosive environments and mitigating undesirable side reactions.

Hybrid and Composite Material Fabrication with Synergistic Effects

Composites of nickel carbonate hydroxide with reduced graphene oxide (rGO) have demonstrated significantly improved electrochemical performance for applications like supercapacitors. The rGO provides a conductive network that facilitates rapid electron transport and offers a large surface area for the anchoring of nickel carbonate hydroxide nanostructures. researchgate.net This intimate contact between the two components leads to a synergistic effect, resulting in higher specific capacitance and better rate capability than either material possesses individually. researchgate.netacs.org For example, a hybrid of nickel hydroxide carbonate nanobelts on rGO nanosheets exhibited a high specific capacitance of 1662.4 F/g. researchgate.net

Similarly, composites with carbon nanotubes (CNTs) have shown enhanced electrochemical properties. CNTs can be interwoven with nickel hydroxide nanosheets to create a robust, conductive framework. conicet.gov.ar This structure not only improves the electrical conductivity but also helps to buffer the volume changes that can occur during electrochemical cycling, leading to improved stability. conicet.gov.ar The combination of the high pseudocapacitive performance of nickel hydroxide and the excellent conductivity and mechanical properties of CNTs results in a composite material with superior energy storage capabilities. researchgate.netresearchgate.net

| Composite Material | Key Performance Metric | Source |

| Nickel Hydroxide Carbonate/Reduced Graphene Oxide (HC/RGO) | Specific Capacitance: 1662.4 F/g at 1.0 A/g | researchgate.net |

| Graphene/Nickel-Cobalt (B8461503) Hydroxide (G-Ni-Co) | Energy Density: 108.6 Wh/kg at 550.0 W/kg | nih.gov |

| Nickel-Cobalt Hydroxide/Reduced Graphene Oxide (Ni,Co-OH/rGO) | Energy Density: 56.1 Wh/kg with 80% retention after 17,000 cycles | acs.org |

| Nickel Hydroxide/Graphene Oxide (Ni/β-Ni(OH)2/4L GO) | Specific Capacitance: 110 F/g | mdpi.com |

| CNT@CoS/NiCo-LDH | Specific Capacitance: 114.1 F/g at 1 A/g | nih.gov |

Role as a Precursor for Advanced Nickel-Based Functional Materials (e.g., NiO, NiOOH)

Nickel(3+) carbonate hydroxide (1/1/1) serves as a valuable precursor for the synthesis of other important nickel-based functional materials, most notably nickel oxide (NiO) and nickel oxyhydroxide (NiOOH). The morphology and structure of the final material are often inherited from the precursor, making the initial synthesis of nickel carbonate hydroxide a critical step.

Thermal decomposition is a common method to convert nickel carbonate hydroxide to NiO. This process typically involves heating the precursor in a controlled atmosphere. For instance, β-Ni(OH)2 nanosheets have been converted to NiO nanosheets by annealing at 400°C for 2 hours, with the sheet-like morphology being preserved. researchgate.net The calcination temperature plays a crucial role in the final properties of the NiO, with changes in crystal structure and catalytic activity observed at different temperatures. For example, the transformation of β-Ni(OH)2 to NiO has been noted to occur at around 300°C. acs.org A comprehensive study on the thermal conversion of 2D Ni(OH)2 to 2D NiO revealed that NiO starts to form at 300°C, with the formation and subsequent decomposition of an intermediate Ni2O3 phase at higher temperatures. arxiv.org

Nickel carbonate hydroxide can also be electrochemically or chemically converted to NiOOH, a key material in battery cathodes and electrocatalysts. polyu.edu.hk For example, a facile in-situ transformation of NiOOH into a MOF-74(Ni)/NiOOH heterogeneous composite has been demonstrated, which showed enhanced electrocatalytic activity. mdpi.com The conversion process can be influenced by the presence of other ions, such as cobalt, which can affect the electrochemical behavior of the resulting hydroxide/oxyhydroxide material. polyu.edu.hk

| Precursor | Transformation Method | Resulting Material | Key Finding | Source |

| β-Ni(OH)2 nanosheets | Thermal decomposition at 400°C for 2h | NiO nanosheets | Morphology of the precursor is sustained. | researchgate.net |

| β-Ni(OH)2 | Calcination at 300°C | NiO | Crystal structure changes from β-Ni(OH)2 to NiO. | acs.org |

| 2D α-Ni(OH)2 | Air oxidation at varying temperatures | 2D NiO | NiO starts to form at 300°C. | arxiv.org |

| Co/Ni basic carbonate nanowire/CNT | Electrochemical activation | Co/Ni hydroxide/CNT | Electrochemical conversion to the relative hydroxide. | polyu.edu.hk |

| NiOOH | In-situ semitransformation | MOF-74(Ni)/NiOOH | Enhanced electrocatalytic methanol (B129727) oxidation. | mdpi.com |

Design Principles for Tailored Architectures and Hierarchical Structures

The rational design and synthesis of tailored architectures and hierarchical structures of nickel(3+) carbonate hydroxide (1/1/1) are crucial for optimizing its performance in various applications. By controlling the synthesis parameters, it is possible to create complex morphologies with high surface areas, abundant active sites, and efficient pathways for ion and electron transport.

A key design principle is the use of templating methods, although template-free synthesis is often more desirable for simplicity and cost-effectiveness. nih.gov Hierarchical structures are often assembled from lower-dimensional building blocks like nanosheets, nanorods, or nanowires. nih.gov For example, hierarchical micro-nano sheet arrays of nickel-cobalt double hydroxides have been fabricated through a one-step etching-deposition-growth process at room temperature. nih.govresearchgate.net This method utilizes a metal-organic framework (MOF) as a sacrificial template to create a 3D architecture with both nanoscale sheets and microscale supporting skeletons. nih.govresearchgate.net

The hydrothermal method is a widely used technique for the synthesis of controlled morphologies. By adjusting parameters such as reaction time, temperature, and the concentration of precursors, various nanostructures can be obtained. For instance, the solvothermal synthesis of NiCo-carbonate layered double hydroxides has been shown to produce different morphologies, with nanorods synthesized at 180°C exhibiting optimal performance. rsc.orgresearchgate.net The synthesis of hierarchical and porous β-Ni(OH)2 nanostructures on conductive textiles via electrochemical deposition has also been demonstrated, where the deposition potential and growth time were critical in controlling the final morphology. nih.gov The synthesis of ribbon- and board-like nanostructures of nickel hydroxide has been achieved by controlling the treatment of an amorphous precursor, showcasing the ability to direct the crystallization into different phases and morphologies. pku.edu.cn These tailored architectures provide a high surface-to-volume ratio and can enhance properties such as catalytic activity and energy storage capacity. nih.gov

Applications in Advanced Materials Science: Mechanistic and Developmental Research

Electrocatalysis: Mechanistic Understanding of Redox Reactions

Nickel carbonate hydroxides serve as versatile electrocatalysts, demonstrating significant activity in critical energy-related reactions. Their performance is rooted in the redox behavior of nickel ions and the synergistic effects of the carbonate and hydroxide (B78521) groups.

Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) Electrocatalytic Mechanisms

Nickel carbonate hydroxide materials are recognized as effective pre-catalysts for the Oxygen Evolution Reaction (OER), a crucial process in water splitting for hydrogen production. The underlying mechanism involves the in-situ transformation of the nickel carbonate hydroxide surface into nickel oxyhydroxide (NiOOH) during the OER process in alkaline media. acs.org This NiOOH species, containing Ni³⁺, is widely considered the true active site for the reaction. mdpi.comnih.govresearchgate.net The presence of carbonate ions intercalated within the layered hydroxide structure is believed to enhance the wettability of the electrode surface, which facilitates interaction with the electrolyte. rsc.org

The general mechanism for OER on nickel-based catalysts in an alkaline environment proceeds through several steps involving the adsorption of hydroxide ions (OH⁻) onto the active nickel sites, followed by a series of proton-coupled electron transfer events to form O-O bonds and ultimately release molecular oxygen. The incorporation of other transition metals, such as iron or cobalt, into the nickel carbonate hydroxide structure has been shown to significantly enhance OER activity. acs.orgresearchgate.net For instance, bimetallic nickel-cobalt (B8461503) carbonate hydroxide hydrate (B1144303) (NiCoCHH) has demonstrated a low overpotential of 238 mV to achieve a current density of 10 mA cm⁻² in 1 M KOH. acs.org This enhancement is often attributed to the modification of the electronic structure and the creation of more favorable active sites. researchgate.net

For the Hydrogen Evolution Reaction (HER), nickel carbonate hydroxides have also shown promise, particularly as photocatalysts. nii.ac.jprsc.orgnih.gov In this context, the material absorbs light, generating electron-hole pairs. The photogenerated electrons then reduce protons (H⁺) from water to produce hydrogen gas (H₂). nii.ac.jp Hierarchical and mesoporous structures of nickel carbonate hydroxide have been found to be particularly beneficial for photocatalytic HER, as they provide a high surface-to-volume ratio, enhanced light harvesting, and abundant transport paths for reactants. nii.ac.jprsc.orgnih.gov Density functional theory (DFT) calculations have suggested that the carbonate groups provide a favorable electronic structure for the HER and exhibit strong adsorption for hydrogen atoms. nii.ac.jp While generally considered less active for electrocatalytic HER compared to OER, strategies such as fluoride (B91410) incorporation are being explored to enhance the charge transfer ability and improve HER performance in nickel hydroxides. iastate.edu

Table 1: Performance of Nickel Carbonate Hydroxide-Based Electrocatalysts

| Catalyst | Reaction | Electrolyte | Performance Metric | Value |

|---|---|---|---|---|

| NiCoCHH (1:1) | OER | 1 M KOH | Overpotential @ 10 mA cm⁻² | 238 mV |

| Ni₀.₈Fe₀.₂CH/CC | OER | 1 M KOH | Overpotential @ 10 mA cm⁻² | 246 mV |

| Ni₂(CO₃)(OH)₂·4H₂O | Photocatalytic HER | Water | H₂ Evolution Rate | ~10 µmol g⁻¹ h⁻¹ |

Investigations into Organic Transformation Catalysis

Nickel-based materials, including carbonate hydroxides, are effective catalysts for the electro-oxidation of small organic molecules, with the urea (B33335) oxidation reaction (UOR) being a prominent example. mdpi.comariel.ac.il The mechanism for UOR on nickel catalysts is closely linked to the OER mechanism, as it also relies on the formation of NiOOH as the active species. nih.govresearchgate.net The process begins with the electrochemical oxidation of Ni(OH)₂ to NiOOH, creating Ni³⁺ active sites. nih.gov These sites then catalyze the oxidation of urea. mdpi.com

Energy Storage Systems: Electrode Material Design and Charge Storage Mechanisms

The unique structural and redox properties of nickel carbonate hydroxides make them highly suitable for use as electrode materials in advanced energy storage devices like supercapacitors and rechargeable batteries.

Supercapacitors: Pseudocapacitive Mechanisms and Ion Intercalation

Nickel carbonate hydroxide materials are investigated for supercapacitor applications due to their ability to store charge via pseudocapacitance. rsc.orgacs.org This mechanism involves fast and reversible faradaic redox reactions occurring at or near the surface of the electrode material, which provides higher energy density than electric double-layer capacitors (EDLCs). researchgate.net The charge storage in nickel carbonate hydroxide electrodes primarily arises from the reversible redox transition of nickel ions (Ni²⁺ ↔ Ni³⁺). rsc.org

The morphology of the nickel carbonate hydroxide plays a crucial role in its supercapacitor performance. Hierarchical and porous structures, such as 3D flower-like or sea-urchin-like microstructures assembled from nanosheets or nanoneedles, provide a large surface area and numerous electroactive sites. acs.org This facilitates efficient ion diffusion and electron transport, leading to high specific capacitance. acs.org

Composites of nickel carbonate hydroxide with other materials, such as zeolitic imidazolate frameworks (ZIFs) or cobalt-based compounds, have been developed to further enhance performance. researchgate.netresearchgate.net These composites often exhibit synergistic effects, where the high porosity and surface area of the ZIF or the enhanced conductivity from the cobalt component lead to improved specific capacitance and cycling stability. rsc.orgresearchgate.net For example, a NiCo-carbonate layered double hydroxide has achieved a specific capacitance of 762 F g⁻¹ at a current density of 1 A g⁻¹. rsc.orgresearchgate.net

Table 2: Supercapacitor Performance of Nickel Carbonate Hydroxide-Based Electrodes

| Electrode Material | Specific Capacitance | Current Density | Cycling Stability (after 5000 cycles) |

|---|---|---|---|

| NiCo–CH-180 | 762 F g⁻¹ | 1 A g⁻¹ | 76.2% retention |

| Ni₂CO₃(OH)₂@ZIF-67 | 1,037 F g⁻¹ | 5 mV s⁻¹ (scan rate) | ~80% retention (after 1600 cycles) |

| NiCo1/2 (urchin-like) | 42.9–15.8 Wh kg⁻¹ (Energy Density) | - | - |

Rechargeable Batteries: Fundamental Redox Processes and Structural Stability during Cycling

Nickel hydroxide is a cornerstone material for the positive electrode in several types of alkaline rechargeable batteries, including Nickel-Metal Hydride (Ni-MH), Nickel-Cadmium (Ni-Cd), and Nickel-Zinc (Ni-Zn) batteries. google.comresearchgate.netnih.govgoogle.com The fundamental charge and discharge reaction at the nickel hydroxide electrode involves the reversible one-electron transfer between the Ni(OH)₂ (Ni²⁺) and NiOOH (Ni³⁺) phases in an alkaline electrolyte. google.com